REACTION_CXSMILES
|
[CH3:1][CH:2]([CH2:8]C([O-])=O)[CH2:3][C:4]([O:6][CH3:7])=[O:5].[Br:12]Br>C(Cl)(Cl)(Cl)Cl.[Ag]>[Br:12][CH2:8][CH:2]([CH3:1])[CH2:3][C:4]([O:6][CH3:7])=[O:5]
|
Name
|
|
Quantity
|
49 g
|
Type
|
reactant
|
Smiles
|
CC(CC(=O)OC)CC(=O)[O-]
|
Name
|
|
Quantity
|
9.5 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CC(=O)OC)CC(=O)[O-]
|
Name
|
|
Quantity
|
245 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ag]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Type
|
CUSTOM
|
Details
|
was stirred for 0.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
before being heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the pale yellow precipitate was removed by filtration
|
Type
|
WASH
|
Details
|
the filtrate washed with 1M aqueous sodium thiosulphate, brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
(phase separation paper)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
This gave a pale yellow oil which
|
Type
|
CUSTOM
|
Details
|
This was removed
|
Type
|
WASH
|
Details
|
washing with 1M NaOH
|
Type
|
CUSTOM
|
Details
|
Drying
|
Type
|
CONCENTRATION
|
Details
|
concentration
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrCC(CC(=O)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25 g | |
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |